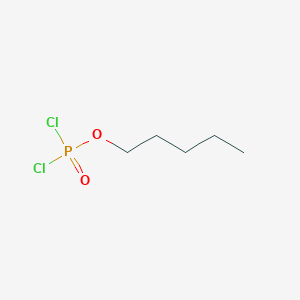

Phosphorodichloridic acid, pentyl ester

Cat. No. B8694554

Key on ui cas rn:

6188-71-2

M. Wt: 205.02 g/mol

InChI Key: XBDKTZIPGXWWJH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05387352

Procedure details

Phosphoryl trichloride (306 g; 2 moles) is placed in a 2-liter flask fitted with a condenser and mechanical stirrer, and cooled down to about 10° C. (external ice bath). Pentanol (159 g; 1.8 moles; 0.9 equivalents with respect to POCl3) is added at a rate such that the reaction temperature remains below 15° C. The reaction is exothermic and the HCl gas that evolves during this reaction is vented out with a flow of nitrogen using an aspirator operated at a slight vacuum (about 0.5 inches of mercury). When addition of alcohol is completed (about 1.5 hours), the ice bath is removed and the reaction mixture is allowed to warm to room temperature and then warmed to 60°-70° C. and stirred at this temperature for 1.5 hours to drive out most of the HCl gas. The product, pentyl phosphorodichloridate, is obtained as a clear light yellow free-flowing liquid.

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[P:1]([Cl:5])(Cl)([Cl:3])=[O:2].[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][CH3:10].Cl>>[P:1]([Cl:5])([Cl:3])(=[O:2])[O:11][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

306 g

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

159 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCC)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at this temperature for 1.5 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a condenser and mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remains below 15° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(about 1.5 hours)

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ice bath is removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed to 60°-70° C.

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(OCCCCC)(=O)(Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |